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Compound of Interest

Compound Name: FR901465

Cat. No.: B1674043

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and
mechanism of action of FR901465, a novel antitumor agent. The information is curated to serve
as a valuable resource for professionals in the fields of oncology research and pharmaceutical
development.

Executive Summary

FR901465 is a natural product with significant antitumor properties, discovered as part of a
screening program for novel anticancer agents. Isolated from a bacterial fermentation broth, it
represents a class of compounds that modulate pre-mRNA splicing, a critical process in gene
expression. This guide details the initial discovery and isolation of FR901465, its producing
microorganism, its biological activities, and the elucidation of its mechanism of action as a
potent inhibitor of the spliceosome.

Discovery and Origin

FR901465, along with its structurally related congeners FR901463 and FR901464, was first
reported in 1996 by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan.[1] These novel
antitumor substances were isolated from the fermentation broth of a bacterium identified as
Pseudomonas sp. No. 2663.[1] The discovery was the result of a screening program aimed at
identifying microbial products that could enhance the transcriptional activity of the SV40 DNA
virus promoter.[1]
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Table 1: Discovery and Origin of FR901465

Attribute Description
Compound Name FR901465
Year of Discovery 1996

Discovering Institution

Fujisawa Pharmaceutical Co., Ltd., Ibaraki,

Japan

Producing Organism

Pseudomonas sp. No. 2663

Source of Isolation

Fermentation Broth

Biological Activity

FR901465 and its analogs have demonstrated potent antitumor activities in both in vitro and in

vivo models. The initial studies revealed that these compounds could prolong the life of mice

bearing murine ascitic tumors and inhibit the growth of human solid tumors.[2]

In Vitro Antitumor Activity

While specific IC50 values for FR901465 are not as widely reported as for its analog

FR901464, the family of compounds exhibits potent cytotoxicity against a range of cancer cell

lines. For instance, FR901464 has been shown to have IC50 values in the sub-nanomolar to

low nanomolar range against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity of the Related Compound FR901464

Cell Line Cancer Type IC50 (ng/mL)
DLD1 Colorectal Cancer <1
HCT116 Colorectal Cancer <1
RKO Colorectal Cancer <1
Human Fibroblasts Normal <1
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Data from a study on FR901464, a closely related analog of FR901465.[3]

In Vivo Antitumor Activity

In vivo studies in mice demonstrated the antitumor efficacy of this class of compounds. In a
P388 leukemia model, treatment with FR901465 resulted in a T/C (treated vs. control) value of
127%, indicating a significant increase in lifespan.[2] The related compound, FR901464, also
showed significant inhibition of tumor growth in xenograft models of human lung
adenocarcinoma (A549) and murine solid tumors (Colon 38 carcinoma and Meth A
fibrosarcoma).[2]

Table 3: In Vivo Antitumor Activity of FR Compounds

Compound Tumor Model Parameter Value

FR901463 P388 Leukemia T/IC (%) 160

FR901464 P388 Leukemia T/C (%) 145

FR901465 P388 Leukemia T/C (%) 127
A549 Lung Tumor Growth )

FR901464 Effective
Adenocarcinoma Inhibition

Tumor Growth
FR901464 Colon 38 Carcinoma o Effective
Inhibition

) Tumor Growth )
FR901464 Meth A Fibrosarcoma o Effective
Inhibition

Data from Nakajima et al., 1996.[2]

Mechanism of Action: Splicing Modulation

Initial investigations into the mechanism of action suggested that these compounds induce a
dynamic change in chromatin structure.[2] Later, more detailed studies revealed that
FR901464, and by extension FR901465, are potent inhibitors of the spliceosome, a large RNA-
protein complex responsible for pre-mRNA splicing.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1674043?utm_src=pdf-body
https://www.oncotarget.com/article/26564/text/
https://www.benchchem.com/product/b1674043?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9031665/
https://pubmed.ncbi.nlm.nih.gov/9031665/
https://pubmed.ncbi.nlm.nih.gov/9031665/
https://pubmed.ncbi.nlm.nih.gov/9031665/
https://www.benchchem.com/product/b1674043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

These compounds specifically target the SF3B1 (splicing factor 3b subunit 1), a core
component of the U2 small nuclear ribonucleoprotein (SnRNP).[3] By binding to SF3B1,
FR901465 and its analogs interfere with the splicing process, leading to an accumulation of
unspliced pre-mRNA and the production of aberrant mRNA transcripts. This disruption of
normal gene expression ultimately triggers cell cycle arrest and apoptosis in cancer cells.
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Caption: Mechanism of action of FR901465 as a spliceosome inhibitor.

Experimental Protocols

While the full detailed protocols from the original 1996 publications are not readily available,
this section outlines the general methodologies based on the initial reports and subsequent
studies involving this class of compounds.

Fermentation and Isolation Workflow

The production of FR901465 involves the fermentation of Pseudomonas sp. No. 2663, followed

by a multi-step isolation and purification process.
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Caption: General workflow for the fermentation and isolation of FR901465.
Detailed Steps (Inferred):

+ Fermentation:Pseudomonas sp. No. 2663 is cultured in a suitable nutrient medium under
controlled conditions (temperature, pH, aeration) to promote the production of the target
compounds.

o Extraction: The culture broth is harvested, and the active compounds are extracted from the
broth using organic solvents.
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 Purification: The crude extract is subjected to a series of chromatographic separations. This
typically involves adsorption chromatography on resins like Diaion HP-20, followed by silica
gel chromatography and high-performance liquid chromatography (HPLC) to isolate the
individual compounds FR901463, FR901464, and FR901465.

In Vitro Cytotoxicity Assay Protocol

The antitumor activity of FR901465 against various cancer cell lines is typically assessed using
a standard cytotoxicity assay, such as the MTT or SRB assay.

General Protocol:

o Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and
allowed to adhere overnight.

o Compound Treatment: The cells are treated with a serial dilution of FR901465 for a specified
period (e.g., 48 or 72 hours).

o Cell Viability Assessment: After the incubation period, a viability reagent (e.g., MTT) is added
to each well. The formazan product is then solubilized, and the absorbance is measured
using a microplate reader.

o Data Analysis: The absorbance values are used to calculate the percentage of cell growth
inhibition, and the IC50 value (the concentration of the compound that inhibits cell growth by
50%) is determined.

In Vivo Antitumor Assay Protocol (Xenograft Model)

The in vivo efficacy of FR901465 is evaluated in animal models, typically immunodeficient mice
bearing human tumor xenografts.

General Protocol:

o Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient
mice.

o Treatment: Once the tumors reach a palpable size, the mice are randomized into control and
treatment groups. FR901465 is administered to the treatment group via a specific route (e.g.,
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intraperitoneal or intravenous) at various doses for a defined period.

e Tumor Measurement: Tumor volume is measured regularly throughout the experiment.

» Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in
the treated group to the control group. Other parameters such as body weight changes and
survival are also monitored.

Conclusion

FR901465 is a pioneering natural product that has significantly advanced our understanding of
the spliceosome as a therapeutic target in oncology. Its discovery has paved the way for the
development of a new class of anticancer agents that modulate pre-mRNA splicing. This
technical guide provides a foundational understanding of the discovery, origin, and mechanism
of action of FR901465, offering valuable insights for researchers and drug development
professionals working to develop novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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